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Compound of Interest |

Compound Name: 3',5"-Difluoro-2'-nitroacetophenone
CAS No.: 1806304-32-4
Cat. No.: B1413056
Get Quote
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Executive Summary

3',5'-Difluoro-2'-nitroacetophenone is an electron-deficient aromatic intermediate used
primarily in the synthesis of bioactive heterocycles (e.g., aminothiazoles) and pharmaceutical
precursors. Its structure features a nitro group ortho to the acetyl moiety, with two fluorine
atoms at the 3' and 5' positions.

Critical Insight: The presence of the ortho-nitro group and two fluorine atoms significantly alters
the solubility and reactivity profile compared to the parent acetophenone. The fluorine atoms at
positions 3 and 5 are activated by the nitro group, making them susceptible to Nucleophilic
Aromatic Substitution (SNAr). Consequently, solvent selection is not merely about dissolution; it
IS a stability parameter. Protic, nucleophilic solvents (e.g., Methanol, Ethanol) poses a risk of
side reactions under basic or elevated thermal conditions.

Physicochemical Profile & Predicted Solubility[1][2]

While specific experimental solubility values (g/L) are often proprietary for this intermediate, its
behavior can be accurately predicted using Structural Activity Relationship (SAR) analysis of
analogous fluorinated nitro-aromatics.
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Property

Value | Description

Implication for Solubility

CAS Number

1806304-32-4

Unique Identifier

Molecular Formula

CsHsF2NOs

MW: 201.13 g/mol

Physical State

Low-melting solid or oil

Likely soluble in organic
liquids; slow dissolution in cold
alkanes.[1][2]

Lipophilicity (LogP)

~2.1 (Predicted)

Higher than acetophenone
(1.58). Favors non-polar to
moderately polar organic

solvents.

Electronic Nature

Highly Electron Deficient

High Risk: Labile fluorines
(activated by 0-NO2 and p-NO2

positions).

Solubility Classification Table
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Solvent Class

Solubility
Prediction

Suitability Technical Notes

Chlorinated
Hydrocarbons(DCM,

Chloroform)

High (>100 mg/mL)

Ideal for extraction
Excellent and transport. Non-

reactive.

Polar Aprotic(DMF,
DMSO, Acetonitrile)

High (>100 mg/mL)

Best for SNAr

reactions where F-
Good displacement is

desired. Hard to

remove.

Esters/Ethers(Ethyl
Acetate, THF, MTBE)

High (>50 mg/mL)

Primary choice for
Excellent reaction solvents and

workup.

Polar Protic(Methanol,

Moderate (Heating

Risk of Side Reaction:
Alkoxide formation via
SNAr if base is

Caution
Ethanol, IPA) req.) present. Use only for
recrystallization with
acid.
Aromatic Good for reflux
Hydrocarbons(Toluen Moderate Good reactions; azeotropic
e, Xylene) water removal.
) ) Excellent antisolvent
Aliphatic
for
Hydrocarbons(Hexane Low (<1 mg/mL) Poor S )
precipitation/crystalliz
, Heptane) ]
ation.
Used for agueous
Water Insoluble Immiscible washes to remove

inorganic salts.

Solvent Selection Decision Framework
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The choice of solvent dictates not only solubility but also the chemical fate of the starting
material. Use the following decision tree to select the appropriate medium.

Select Solvent for 3',5'-Difluoro-2'-nitroacetophenone Temperature Requirement

What is the primary purpose?

VAN

Reaction Medium Purification / Workup

Solid Isolation

Crystallization:
Dissolve in warm EtOH/IPA,
precipitate with Water/Hexane

Is a Nucleophile Present? Extraction:
(Amines, Alkoxides, Thiols) Use Ethyl Acetate or DCM

Use Non-Nucleophilic Aprotic:

L . -
DCM. THF. Toluene Intention: Displace Fluorine (SnAr)~

o (Side Reaction Risk)

Use Polar Aprotic: RIS RS

DMF, DMSO, NMP, MeCN

Avoid Alcohols/Amines.
Use DCM or Ethers.

Click to download full resolution via product page

Figure 1: Decision matrix for solvent selection, prioritizing chemical stability against unwanted
nucleophilic substitution.
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Experimental Protocol: Solubility Determination
(SOP)

Since batch-to-batch physical variations (polymorphs) can affect solubility, the following
Saturation Shake-Flask Method is the gold standard for empirical determination.

Materials Required[1][2][5][6][7]1[8][9][10][11]
e Analyte: 3',5'-Difluoro-2'-nitroacetophenone (>100 mg).
e Solvents: HPLC grade (Methanol, Acetonitrile, Toluene, Water).

e Equipment: 4 mL glass vials with PTFE-lined caps, orbital shaker/centrifuge, HPLC-UV or
GC-FID.

Step-by-Step Methodology

e Saturation:
o Add excess solid/oil (~20 mg) to 1 mL of the target solvent in a clear glass vial.

o Visual Check: If the solid dissolves immediately, add more until a visible suspension
persists.

» Equilibration:
o Agitate the vials at the target temperature (e.g., 25°C) for 24 hours.

o Tip: For viscous oils, ensure vigorous vortexing to prevent the formation of a "lens" that
limits surface area.

e Phase Separation:
o Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 pm PTFE syringe filter.

o Caution: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon
with acidic solutions if hydrolysis is a concern).
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e Quantification:
o Dilute the supernatant 100-fold with Acetonitrile.
o Analyze via HPLC (C18 column, Water/MeCN gradient).
o Calculate solubility (
) using a calibration curve:

Process Chemistry Implications
Nucleophilic Aromatic Substitution (SNAr)

The 3' and 5' fluorines are activated. In DMF or DMSO, the addition of amines (e.g.,
morpholine, piperazine) will rapidly displace the fluorine atoms.

e Recommended Solvent: Acetonitrile or DMF.

o Conditions: Mild heat (40-60°C) is usually sufficient due to the activating nitro group.

Reduction (Nitro to Amine)

Reducing the nitro group to an aniline derivative (e.g., using Fe/HCI or Hz/Pd-C).
e Solvent Choice: Ethanol or Methanol is standard.

o Safety Note: Ensure the reaction mixture is not basic to prevent alkoxy-substitution of the
fluorines before reduction occurs. Once reduced to the amine, the ring becomes electron-
rich, deactivating the fluorines and stabilizing the molecule against SNAr.

Crystallization & Purification

If the compound is isolated as a solid:
» Solvent System: Dissolve in minimal hot Ethyl Acetate or Isopropanol.

o Anti-solvent: Slowly add Hexane or Heptane until turbidity appears. Cool to 4°C.
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» Note: If the product oils out (common with fluorinated acetophenones), seed with a crystal or
scratch the glass surface.

Safety & Handling

» Fluorinated Nitro Compounds: Can be energetic. Avoid distilling to dryness at high
temperatures (>150°C).

» Skin Absorption: Fluorinated aromatics often possess enhanced skin permeability. Wear
Nitrile gloves (double-gloving recommended for DMSO solutions).

 Incompatibility: Strong bases (NaOH, KOH, NaOMe) will cause rapid
decomposition/substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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